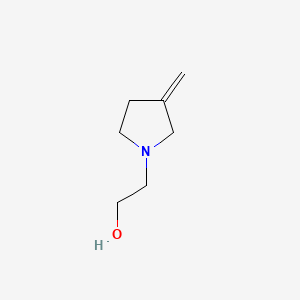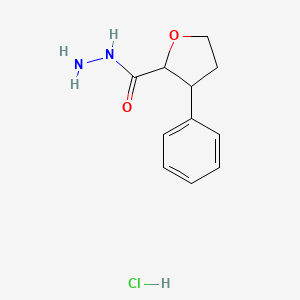
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate is a coordination compound that features a palladium ion complexed with 2,9-dimethyl-1,10-phenanthroline and acetate ligands. This compound is of significant interest in the fields of coordination chemistry and catalysis due to its unique structural and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate typically involves the reaction of palladium acetate with 2,9-dimethyl-1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete complexation. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
化学反応の分析
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate undergoes various types of chemical reactions, including:
Oxidation: The palladium center can participate in oxidation reactions, often serving as a catalyst.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the palladium ion.
Substitution: Ligand substitution reactions are common, where the acetate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various ligands, including phosphines and amines, can be introduced under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce a variety of palladium(II) complexes with different ligands .
科学的研究の応用
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate has several scientific research applications:
作用機序
The mechanism by which 2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate exerts its effects involves the coordination of the palladium ion with the 2,9-dimethyl-1,10-phenanthroline ligand. This coordination alters the electronic properties of the palladium ion, enabling it to participate in various catalytic cycles. The acetate ligands also play a role in stabilizing the complex and facilitating ligand exchange reactions .
類似化合物との比較
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: A ligand similar to the one in the compound, used in various coordination complexes.
Palladium(II) acetate: A common palladium precursor in catalysis.
1,10-Phenanthroline: A parent compound of 2,9-dimethyl-1,10-phenanthroline, widely used in coordination chemistry.
Uniqueness
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate is unique due to the presence of both the 2,9-dimethyl-1,10-phenanthroline ligand and the palladium ion. This combination imparts specific electronic and steric properties that enhance its catalytic activity and stability compared to other similar compounds .
特性
分子式 |
C32H30N4O4Pd2+2 |
|---|---|
分子量 |
747.4 g/mol |
IUPAC名 |
2,9-dimethyl-1,10-phenanthroline;palladium(2+);diacetate |
InChI |
InChI=1S/2C14H12N2.2C2H4O2.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);;/q;;;;2*+2/p-2 |
InChIキー |
XNKIUDQGRLENPA-UHFFFAOYSA-L |
正規SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


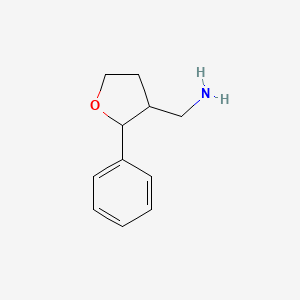
![(Z)-3-((2'-(n'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15128479.png)
![7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one](/img/structure/B15128485.png)
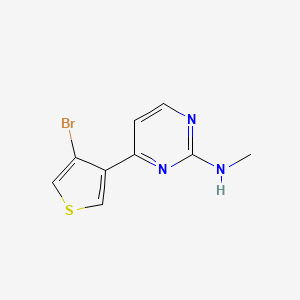
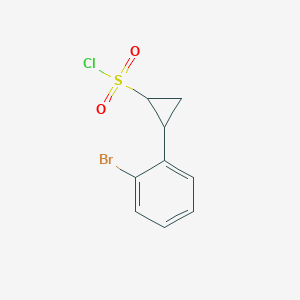
![Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B15128495.png)
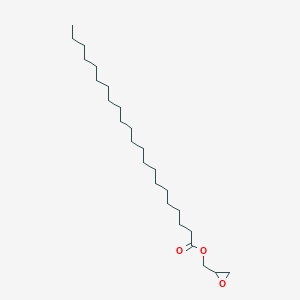
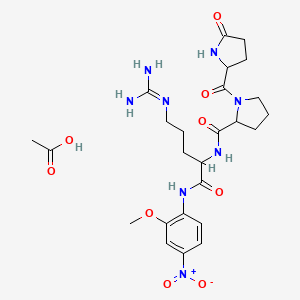

![{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B15128517.png)
